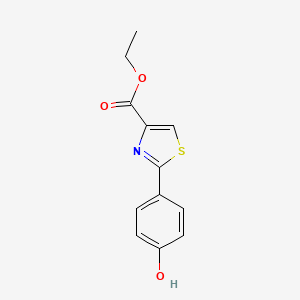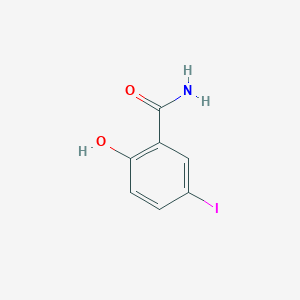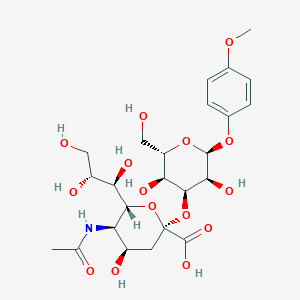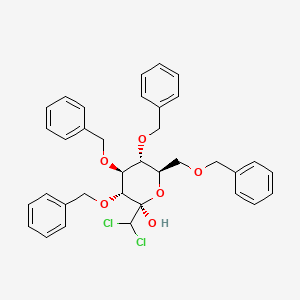
Acyclovir L-Leucinate
Overview
Description
Acyclovir L-Leucinate is an amino acid ester of the antiherpetic agent, Acyclovir . Acyclovir is used to treat the symptoms of chickenpox, shingles, herpes virus infections of the genitals, the skin, the brain, and mucous membranes (lips and mouth), and widespread herpes virus infections in newborns . It is also used to prevent recurrent genital herpes infections .
Molecular Structure Analysis
The structure of acyclovir (9- ( (2-hydroxyethoxy)methyl)guanine) (ACV) is illustrated in Figure 1. As an antiviral drug of guanine nucleoside analogues, ACV is one of the most commonly used antiviral drugs all around the world .Chemical Reactions Analysis
Acyclovir is a synthetic nucleoside analogue active against herpes viruses . It is converted to its active form in the body by the action of viral thymidine kinase (TK) to a monophosphate form. Host enzymes then convert the monophosphate to di- and then tri-phosphate (active) form which inhibits the viral DNA polymerase causing chain termination due to the lack of a 3’ -OH group .Scientific Research Applications
Antiviral Activity in Herpes Treatment
Acyclovir is a well-known antiviral drug used for the treatment of herpes, a contagious infection affecting both sexes . It is the drug of choice for many antiviral therapies . The drug has shown successful treatment in cases of disseminated herpes simplex accompanied by hepatitis, disseminated primary eczema herpeticum, herpes simplex whitlow, and herpes simplex-associated erythema multiforme .
Topical Delivery through Pluronic Lecithin Organogel (PLO)
A scientific study explored the use of pluronic lecithin organogel (PLO) as a novel drug delivery platform for Acyclovir . The biocompatibility and amphiphilic nature of organogel, which facilitates the dissolution of various drugs of different solubility characteristics, make it a favorable drug delivery platform for the management of topical diseases .
Treatment of Genital Herpes
Acyclovir is beneficial in the therapy of genital herpes, with maximal benefit seen in those patients who have primary genital herpes . It is indicated for the treatment and management of recurrent cold sores on the lips and face, genital herpes, among other diseases .
Treatment of Herpes Keratoconjunctivitis
In nonimmunocompromised patients, acyclovir is beneficial in the therapy of herpes keratoconjunctivitis . This is a condition where the herpes virus infects the eye, leading to inflammation and possible blindness if left untreated .
Prevention of Oropharyngeal HSV Reactivation
Acyclovir has been examined for its efficacy in preventing oropharyngeal HSV reactivation among patients . This is particularly important as HSV reactivation can lead to severe complications, especially in immunocompromised individuals .
Drug Delivery System using Pseudoboehmite Nanoparticles
Pseudoboehmite nanoparticles have been used as a drug delivery system to improve the systemic bioavailability of acyclovir . This approach is promising to further the permeability of acyclovir release, addressing the problem of the oral bioavailability of acyclovir being limited due to low permeability across the gastrointestinal membrane .
Safety and Hazards
Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking acyclovir . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .
Future Directions
Acyclovir remains the gold standard in the treatment of herpes virus infections, mainly due to the emerging of the new delivery systems improving considerably its bioavailability. The analogues of acyclovir, especially their esters, characterized by significantly higher bioavailability and safety, may gradually replace acyclovir in selected applications .
Mechanism of Action
Target of Action
Acyclovir, the active compound in Acyclovir L-Leucinate, is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . The primary targets of Acyclovir are the viral thymidine kinase and the viral DNA polymerase .
Mode of Action
After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Biochemical Pathways
The biochemical pathway of Acyclovir involves its conversion from monophosphate to diphosphate form by guanylate kinase, and then to the triphosphate form by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate . Acyclovir triphosphate then inhibits viral DNA polymerase and terminates the growing viral DNA chain .
Pharmacokinetics
Acyclovir is absorbed slowly, variably, and incompletely after oral administration . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion . A small percentage of the dose is oxidized to 9-carboxymethoxy methylguanine, which is the only significant metabolite of acyclovir in humans .
Result of Action
The result of Acyclovir’s action is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to the treatment of herpes simplex, varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis .
Action Environment
The effect of Acyclovir therapy is maximized by early initiation of treatment . The drug is excreted primarily by the kidney, which may require smaller doses in patients with decreased kidney function . Environmental factors such as the patient’s renal function and the timing of treatment initiation can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIOIPFRXOSEP-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746959 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acyclovir L-Leucinate | |
CAS RN |
142963-69-7 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)
